1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline
Overview
Description
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline, also known as DMBI, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the indoline family and is primarily used as a research tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. Specifically, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to inhibit the activity of the protein kinase CK2, which is involved in the regulation of various cellular processes.
Biochemical and Physiological Effects:
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-tumor and anti-inflammatory effects, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have antioxidant properties and to inhibit the formation of reactive oxygen species. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline in laboratory experiments is its wide range of biological activities. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to be relatively non-toxic and to have low levels of side effects. However, one limitation of using 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline in laboratory experiments is its relatively low solubility, which can make it difficult to work with in certain applications.
Future Directions
There are a number of potential future directions for research involving 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline. One area of interest is the development of new cancer therapies based on the compound's anti-tumor effects. Additionally, there is interest in exploring the compound's potential as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is interest in developing new synthetic methods for producing 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline and related compounds.
Scientific Research Applications
1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been extensively studied for its potential applications in scientific research. The compound has been shown to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. Additionally, 1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-2-methylindoline has been shown to inhibit the growth of various cancer cell lines, making it a promising candidate for cancer research.
properties
IUPAC Name |
(3,6-dichloro-1-benzothiophen-2-yl)-(2-methyl-2,3-dihydroindol-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NOS/c1-10-8-11-4-2-3-5-14(11)21(10)18(22)17-16(20)13-7-6-12(19)9-15(13)23-17/h2-7,9-10H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRWAXHWHAQTLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=C(C4=C(S3)C=C(C=C4)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.